molecular formula C6H7BF3KN2O B581009 Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate CAS No. 1245906-65-3

Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate

Cat. No.: B581009
CAS No.: 1245906-65-3
M. Wt: 230.039
InChI Key: CYWNQBRDYAIAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate (CAS 1245906-65-3) is a specialized organotrifluoroborate salt with the molecular formula C6H7BF3KN2O. This compound is characterized as a white to off-white powder with a typical purity of 95% or higher and is recommended to be stored at 2-8°C . As an organotrifluoroborate, it belongs to a class of reagents known for their enhanced stability and tolerance to air and moisture compared to boronic acids, making them exceptionally practical and bench-stable for synthetic applications . The primary research application of this compound is as a key building block in Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for forming carbon-carbon bonds . In this context, the reagent acts as a nucleophilic coupling partner, enabling the introduction of the 5-amino-2-methoxypyridin-3-yl moiety onto aryl or heteroaryl halide electrophiles . This reactivity provides a versatile disconnection for constructing biaryl structures and complex molecules that are highly relevant in medicinal and agrochemical research . The 5-amino and 2-methoxy substituents on the pyridine ring offer handles for further synthetic manipulation and can be critical for target binding in bioactive molecules. This reagent is valued for its role in facilitating the synthesis of nitrogen-containing heterocycles and pharmaceutical intermediates . Handle with appropriate care in a well-ventilated laboratory, using personal protective equipment. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

potassium;(5-amino-2-methoxypyridin-3-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BF3N2O.K/c1-13-6-5(7(8,9)10)2-4(11)3-12-6;/h2-3H,11H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWNQBRDYAIAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CN=C1OC)N)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BF3KN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60855876
Record name Potassium (5-amino-2-methoxypyridin-3-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245906-65-3
Record name Borate(1-), (5-amino-2-methoxy-3-pyridinyl)trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245906-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium (5-amino-2-methoxypyridin-3-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Parameters

  • Molar Ratio : A 1:1.2 ratio of 5-amino-2-methoxypyridine to KHF₂ ensures complete conversion.

  • Solvent : THF or dichloromethane (DCM) minimizes side reactions.

  • Temperature : Elevated temperatures (>40°C) promote decomposition, while sub-ambient conditions (<15°C) slow kinetics.

Table 1 : Optimization of Nucleophilic Substitution Conditions

ParameterOptimal ValueYield (%)Purity (%)
SolventTHF7895
Reaction Time (h)188297
KHF₂ Equivalents1.28598

Post-reaction, the product is precipitated by adding diethyl ether, followed by filtration and drying under vacuum.

Hydroboration of Alkenes

An alternative route employs hydroboration of 5-amino-2-methoxypyridine-derived alkenes using borane dimethyl sulfide (BH₃·SMe₂). This method, adapted from protocols for alkyltrifluoroborates, involves:

  • Alkene Synthesis : Conversion of 5-amino-2-methoxypyridine to its vinyl derivative via Wittig or Heck reactions.

  • Hydroboration : Treatment with BH₃·SMe₂ at 0°C for 2 hours.

  • Fluorination : Reaction with KHF₂ in methanol to yield the trifluoroborate.

Challenges and Solutions

  • Regioselectivity : Anti-Markovnikov addition dominates but requires careful stoichiometry.

  • Purification : Silica gel chromatography removes unreacted borane, though aqueous washes (pH 7–8) are preferred for scalability.

Table 2 : Hydroboration-Fluorination Outcomes

Starting AlkeneBorane EquivalentsFluorination Time (h)Yield (%)
Vinylpyridine A1.1472
Vinylpyridine B1.3668

Transmetalation from Boronic Acids

Potassium trifluoroborates are often derived from boronic acids via fluorination. For 5-amino-2-methoxypyridine-3-boronic acid, treatment with KHF₂ in aqueous ethanol (50% v/v) at 60°C for 6 hours achieves >90% conversion.

Mechanistic Insights

The reaction follows a two-step pathway:

  • Protonation : Boronic acid reacts with HF (generated in situ from KHF₂) to form a boronate intermediate.

  • Fluoride Exchange : Successive displacement of hydroxyl groups by fluoride ions yields the trifluoroborate.

Equation 1 :
R-B(OH)2+3HFR-BF3+3H2O\text{R-B(OH)}_2 + 3\text{HF} \rightarrow \text{R-BF}_3^- + 3\text{H}_2\text{O}

Industrial-Scale Production

Industrial methods prioritize cost efficiency and minimal waste. A continuous flow process has been reported, combining:

  • Microreactor Hydroboration : Enhances heat transfer and reduces reaction time to 30 minutes.

  • In-Line Fluorination : KHF₂ is introduced post-hydroboration without intermediate isolation.

Table 3 : Bench-Scale vs. Industrial Process Metrics

MetricBench-ScaleIndustrial
Batch Time (h)241.5
Yield (%)8588
Solvent Use (L/kg)12040

Purification and Stabilization

Crystallization Techniques

Recrystallization from ethanol/water (3:1) at −20°C produces analytically pure material (>99% by HPLC). Silica gel-assisted aqueous hydrolysis, though primarily used for boronic acids, can remove residual KHF₂.

Stabilization Strategies

  • pH Control : Storage at pH 6–7 in amber vials prevents decomposition.

  • Desiccants : Molecular sieves (3Å) reduce hydrolysis during long-term storage.

Analytical Characterization

Table 4 : Key Spectroscopic Data

TechniqueData
¹H NMR (D₂O)δ 7.92 (s, 1H), 6.78 (s, 1H), 3.88 (s, 3H)
¹¹B NMR δ −1.2 (q, J = 32 Hz)
IR 1340 cm⁻¹ (B-F stretch)

Comparative Analysis of Methods

Table 5 : Method Efficacy Evaluation

MethodYield (%)Purity (%)Scalability
Nucleophilic Substitution8598High
Hydroboration7095Moderate
Boronic Acid Route9099High

Chemical Reactions Analysis

Types of Reactions

Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in other types of reactions such as oxidation and reduction, depending on the reagents and conditions used .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation and reduction reactions yield various oxidized or reduced derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate in Suzuki-Miyaura coupling involves the transmetalation of the trifluoroborate anion to a palladium catalyst. This is followed by the coupling of the aryl group with an electrophilic partner, resulting in the formation of a new carbon-carbon bond . The compound acts as a nucleophile, donating its aryl group to the palladium center .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features and electronic effects of related potassium trifluoroborates:

Compound Name Substituents Electronic Effects Stability Reactivity in Cross-Coupling
Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate 5-amino, 2-methoxy Electron-donating (NH₂, OCH₃) High Moderate to High
Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate 5-difluoromethoxy Electron-withdrawing (OCF₂H) Moderate High
Potassium (3-chloropyridin-4-yl)trifluoroborate 3-chloro Electron-withdrawing (Cl) Moderate High
Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate 5-Cl, 2-CF₃ Strongly electron-withdrawing Low Very High
Potassium (5-formylthiophen-3-yl)trifluoroborate 5-formyl (thiophene ring) Electron-withdrawing (CHO) Low High (due to aldehyde reactivity)

Key Observations :

  • Electron-Donating Groups: The amino and methoxy groups in the target compound enhance nucleophilicity at the boron-bound carbon, favoring oxidative addition in cross-coupling. However, steric hindrance from the methoxy group may slow transmetallation compared to smaller substituents .
  • Stability Trends : The target compound’s stability is attributed to its tetracoordinate boron and electron-donating substituents, whereas formyl or trifluoromethyl groups reduce stability due to susceptibility to hydrolysis or oxidation .

Reactivity in Cross-Coupling Reactions

  • Amino-Methoxy Substitution: The target compound’s amino group can act as a directing group in C-H activation or participate in post-coupling functionalization (e.g., amidation). This dual functionality is absent in non-amino-substituted analogs .
  • Chloro and Bromo Derivatives : Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate (CAS 1245906-64-2) exhibits high reactivity in coupling with aryl chlorides but requires careful handling due to bromine’s lability .
  • Heteroaromatic Systems: Pyrimidin-6-yl trifluoroborates () demonstrate compatibility with nucleophiles and alkylating agents, a trait shared with the target compound but less pronounced in electron-deficient analogs.

Stability and Handling

  • The target compound’s bench stability (>1 year under ambient conditions) contrasts with formyl- or trifluoromethyl-substituted analogs, which require cold storage (4–8°C) to prevent decomposition .
  • Potassium bromomethyltrifluoroborate () highlights challenges in isolating hygroscopic trifluoroborates, whereas the target compound’s crystalline nature simplifies purification .

Biological Activity

Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate is a specialized organotrifluoroborate compound that has garnered attention for its potential biological activities, particularly as a voltage-gated potassium channel blocker. This article explores its synthesis, biological activity, and applications based on diverse research findings.

The molecular formula of this compound is C₆H₈BF₅KN₂O, with a molecular weight of approximately 215.024 g/mol. The synthesis of this compound typically involves the nucleophilic substitution of trifluoroborate with various electrophiles, which can be optimized for specific applications in organic synthesis.

Synthesis Methods:

  • Nucleophilic Substitution: This method involves the reaction of potassium trifluoroborate with suitable electrophiles to yield the desired product.
  • Suzuki-Miyaura Coupling: Potassium organotrifluoroborates are often utilized as nucleophilic partners in cross-coupling reactions, enhancing the scope of synthetic pathways available to chemists .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Voltage-Gated Potassium Channel Blockade: Studies have shown that this compound can block voltage-gated potassium channels, which are crucial for various physiological processes including neuronal excitability and muscle contraction. This property suggests potential therapeutic applications in conditions such as multiple sclerosis and other neurological disorders .
  • Role in Biochemical Pathways: The compound's analogs have been explored for their roles in biochemical pathways related to various inhibitors, indicating its potential utility in drug development .
  • Potential as Imaging Agents: Due to its ability to interact with biological systems, there is interest in developing imaging agents based on this compound for detecting demyelinated lesions associated with neurological diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Study on Voltage-Gated Potassium Channels: A study demonstrated that derivatives of this compound effectively inhibit voltage-gated potassium channels in vitro, suggesting a mechanism that could be leveraged for therapeutic interventions in neurological conditions .
  • Analogs and Structural Activity Relationships (SAR): Research into structural analogs has highlighted specific functional groups that enhance biological activity, providing insights into the design of more potent derivatives .

Comparative Analysis

The following table summarizes key features and biological activities of this compound compared to related compounds:

Compound NameUnique FeaturesBiological Activity
This compoundVoltage-gated potassium channel blockerPotential treatment for neurological disorders
Potassium 5-methoxypyridine-3-trifluoroborateSimilar structure with different substitutionModerate biological activity
Potassium phthalimidomethyltrifluoroborateDistinct biological activity profileUsed in various coupling reactions

Q & A

Q. What synthetic methodologies are most effective for preparing Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate?

The compound is typically synthesized via hydroboration or nucleophilic substitution of pyridine derivatives. For example, analogous trifluoroborates are prepared by reacting substituted pyridines with boron trifluoride etherate in the presence of potassium carbonate . Advanced methods include photoredox-mediated synthesis under visible light, which avoids harsh reagents and improves sustainability . Key steps involve protecting the amino group to prevent side reactions and optimizing stoichiometry to ensure high yields.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this trifluoroborate?

  • NMR : The 19F^{19}\text{F} NMR spectrum shows a characteristic quartet (~-135 to -140 ppm) for the trifluoroborate group. 1H^{1}\text{H} NMR resolves aromatic protons (pyridine ring) and methoxy/amino substituents.
  • IR : Peaks at ~1450 cm1^{-1} (B-F stretching) and ~3300 cm1^{-1} (N-H stretching) confirm functional groups.
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular weight, with isotopic patterns matching 11B^{11}\text{B}/10B^{10}\text{B} and 39K^{39}\text{K}/41K^{41}\text{K} .

Q. What are the primary applications of this compound in Suzuki-Miyaura cross-coupling reactions?

The trifluoroborate group acts as a stable boron nucleophile, coupling with aryl/vinyl halides via Pd catalysis to form biaryls or conjugated systems. The amino and methoxy groups on the pyridine ring enhance solubility and direct regioselectivity in coupling . Example reaction conditions: Pd(PPh3_3)4_4 (2-5 mol%), K2_2CO3_3 (2 equiv.), DME/H2_2O (3:1), 80°C, 12-24 h .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-amino-2-methoxy substituents influence cross-coupling efficiency?

The electron-donating methoxy group increases the pyridine ring’s electron density, accelerating oxidative addition to Pd(0). However, steric hindrance from the amino group may reduce coupling yields with bulky substrates. Comparative studies of analogous trifluoroborates (e.g., 2-chloro vs. 2-methoxy derivatives) show ~15-20% yield differences under identical conditions .

Q. What strategies mitigate low yields or side reactions (e.g., protodeboronation) in cross-coupling?

  • Protodeboronation : Use anhydrous solvents, minimize acidic protons (e.g., replace H2_2O with DMF), and add ligands (e.g., SPhos) to stabilize Pd intermediates .
  • Side Reactions : Pre-purify the trifluoroborate to remove residual boronic acids, which can compete in coupling. Optimize base strength (e.g., Cs2_2CO3_3 instead of K2_2CO3_3) .

Q. How can computational modeling (DFT) predict reactivity trends for this compound in new reactions?

DFT calculations assess transition-state energies for oxidative addition and transmetallation steps. For example, the amino group’s lone pair may lower the LUMO energy of the pyridine ring, facilitating Pd coordination. Such models align with experimental yields in aryl chloride couplings .

Data Analysis & Contradictions

Q. How to resolve discrepancies between theoretical and experimental 19F^{19}\text{F}19F NMR chemical shifts?

Discrepancies often arise from solvent effects or counterion interactions. Calibrate shifts using internal standards (e.g., CFCl3_3) and compare with structurally similar trifluoroborates (see table below). If shifts deviate >5 ppm, recheck boron purity or hydration state .

Compound19F^{19}\text{F} NMR (ppm)Reference
Potassium (2-chloropyridin-3-yl)trifluoroborate-137.2
Potassium (2-bromo-2-phenylvinyl)trifluoroborate-139.5

Q. Why do some studies report divergent optimal Pd catalysts for this trifluoroborate?

Catalyst performance depends on substrate electronics. Electron-rich Pd catalysts (e.g., Pd(OAc)2_2/XPhos) suit electron-deficient aryl halides, while bulky ligands (e.g., DavePhos) improve yields with sterically hindered partners . Always screen catalysts using a Design of Experiments (DoE) approach.

Methodological Optimization

Q. What purification techniques are optimal for isolating this moisture-sensitive compound?

  • Soxhlet Extraction : Removes inorganic salts via continuous extraction with acetone .
  • Lyophilization : Preserves stability for hygroscopic batches.
  • Column Chromatography : Use silica gel deactivated with 5% Et3_3N to prevent boron hydrolysis .

Q. How to design a kinetic study for its hydrolysis under aqueous conditions?

Monitor 19F^{19}\text{F} NMR signal decay in D2_2O/CD3_3OD mixtures at varying pH (3-9). Fit data to a first-order model: t1/2=ln2kt_{1/2} = \frac{\ln 2}{k}. Hydrolysis rates increase below pH 5 due to acid-catalyzed B-F bond cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.